N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system fused with a pyrrole and pyrimidine ring. Key structural attributes include:
- Substituents: A 2-methoxyethyl group at position 3, a methyl group at position 5, and a phenyl group at position 7 on the pyrrolo-pyrimidine scaffold.
- Sulfanyl acetamide moiety: A thioether-linked acetamide group at position 2, terminating in a 2-chloro-4-fluorophenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-29-13-17(15-6-4-3-5-7-15)21-22(29)23(32)30(10-11-33-2)24(28-21)34-14-20(31)27-19-9-8-16(26)12-18(19)25/h3-9,12-13H,10-11,14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGULXOSBGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)Cl)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and methoxyethyl groups: These groups can be introduced through substitution reactions.
Attachment of the acetamide moiety: This step may involve amide bond formation using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters is crucial for efficient synthesis.
Purification techniques: Methods like crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Example Compound (): The pyrazolo[3,4-d]pyrimidine core in the patent compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide replaces the pyrrole ring with a pyrazole.
- Impact : Pyrazolo-pyrimidines often exhibit enhanced metabolic stability compared to pyrrolo-pyrimidines due to reduced ring strain. However, the pyrrolo-pyrimidine scaffold in the target compound may offer better π-π stacking interactions with hydrophobic binding pockets .
Pyrrolo[3,2-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine
- Example Compound () : The pyrido[4,3-d]pyrimidine core in C₂₆H₂₃FIN₅O₄·C₂H₆OS introduces a pyridine ring, increasing basicity.
- Impact : Pyrido-pyrimidines often show higher solubility in aqueous media, whereas the pyrrolo-pyrimidine core in the target compound may favor lipid membrane permeability .
Substituent Analysis
Position 3 Substituents
Position 7 Aryl Groups
- Target Compound : Phenyl group at position 5.
- Compound : 3-Fluorophenyl-substituted chromen-4-one.
- Impact : The phenyl group in the target compound may engage in π-π interactions with aromatic residues in enzyme active sites, while fluorinated aryl groups (as in ) could enhance electronegativity and binding specificity .
Sulfanyl Acetamide Moieties
- The 2-chloro-4-fluorophenyl group in the target compound may confer selective binding to ATP-binding pockets in kinases, similar to pyrazole-based insecticides () . Difluorophenyl substituents () often reduce oxidative metabolism, extending half-life .
Mechanistic and Pharmacological Insights
- Structural Similarity and MOA: Studies () demonstrate that compounds with shared scaffolds (e.g., oleanolic acid and hederagenin) exhibit analogous mechanisms of action (MOAs). The target compound’s pyrrolo-pyrimidine core may target kinases or nucleotide-binding proteins, akin to pyrazolo-pyrimidines in .
- Pharmacological Theory : Bioactive compounds with structural congruence (e.g., acetamide and halogenated aryl groups) often share pharmacological properties, such as anti-inflammatory or antiproliferative effects () .
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 439.93 g/mol. Its structure includes a chloro-fluorophenyl moiety and a pyrrolopyrimidine derivative, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClFN3O4S |
| Molecular Weight | 439.93 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and cellular pathways. Preliminary studies indicate that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Protein-Ligand Interactions : Molecular docking studies suggest that the presence of halogen atoms (chlorine and fluorine) enhances the binding affinity to target proteins through hydrogen bonding and halogen bonding interactions .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), indicating potential as an anticancer agent .
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 μM.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| Hek293 | 20 |
Pharmacological Implications
Given its biological activity, this compound holds promise as a lead compound for drug development targeting inflammatory diseases and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
